1-[3-(dibutylamino)propyl]-5-(2,4-dichlorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(2,4-DICHLOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrrolone core substituted with benzoyl, dibutylamino, and dichlorophenyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(2,4-DICHLOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolone core, followed by the introduction of the benzoyl, dibutylamino, and dichlorophenyl substituents through various coupling reactions. Key steps may include:
Formation of the pyrrolone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzoyl group: Benzoylation reactions using benzoyl chloride in the presence of a base such as pyridine.
Attachment of the dibutylamino group: N-alkylation reactions using dibutylamine and suitable alkylating agents.
Incorporation of the dichlorophenyl group: Electrophilic aromatic substitution reactions using 2,4-dichlorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(2,4-DICHLOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated derivatives.
Scientific Research Applications
4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(2,4-DICHLOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features and biological activities.
Biology: Study of its interactions with biological macromolecules and its effects on cellular processes.
Materials Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(2,4-DICHLOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-5-(3-HYDROXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(2,4-DICHLOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and may contribute to its specific applications and effectiveness in various fields.
Properties
Molecular Formula |
C28H34Cl2N2O3 |
---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
(4Z)-1-[3-(dibutylamino)propyl]-5-(2,4-dichlorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H34Cl2N2O3/c1-3-5-15-31(16-6-4-2)17-10-18-32-25(22-14-13-21(29)19-23(22)30)24(27(34)28(32)35)26(33)20-11-8-7-9-12-20/h7-9,11-14,19,25,33H,3-6,10,15-18H2,1-2H3/b26-24- |
InChI Key |
PWGPAHPWFANVGW-LCUIJRPUSA-N |
Isomeric SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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